4-(4-{4-[(2,4-二氟苯基)磺酰基]-1-哌嗪基}-2-嘧啶基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to "4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine" often involves multi-step reactions that can include the formation of enaminones, subsequent reactions with urea and substituted benzaldehydes, or other building blocks in the presence of catalysts or reagents like glacial acetic acid (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Such synthetic routes are designed to efficiently construct the complex molecular architecture of these compounds, utilizing strategic functional group interconversions and cyclization reactions.
Molecular Structure Analysis
The molecular structure of compounds in this class, including the arrangement of their atoms and the geometry of their molecular framework, can be elucidated using techniques like X-ray crystallography. For example, the three-dimensional structure of related compounds, particularly those containing morpholine and piperazine moieties, has been confirmed through crystallographic analysis, providing insights into their conformation and stereochemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
科学研究应用
离子液晶
哌啶鎓、哌嗪鎓和吗啉鎓阳离子与本文讨论的化学物质结构相似,已被用于离子液晶的制备。这些离子化合物表现出一系列介晶行为,包括高度有序的近晶相和六方柱状相,受所用阳离子和阴离子的类型影响。吗啉鎓化合物尤其在室温下表现出六方柱状相,表明在材料科学和纳米技术中具有自组装和相变研究的潜在应用 (Lava、Binnemans 和 Cardinaels,2009)。
氢键和晶体结构
涉及吗啉(本文讨论的化学物质的结构类似物)与 5-磺基水杨酸的质子转移化合物的氢键研究揭示了这些化合物复杂的氢键模式和结构特征。这些知识对于设计新材料和药物至关重要,它提供了对控制复杂化学系统行为的分子相互作用的见解 (Smith、Wermuth 和 Sagatys,2011)。
抗真菌和抗癌剂
吡啶并嘧啶酮衍生物的构效关系 (SAR) 研究,包括与本文讨论的化学物质在结构上相关的衍生物,已经确定了对真菌感染(如白色念珠菌)具有显著疗效的化合物。这些发现突出了该化学物质作为开发新型抗真菌剂的先导化合物的潜力 (Ting 等,2011)。此外,使用混合药效团方法设计的 4-氨基喹啉衍生物,包括与本文讨论的化学物质相似的结构基序,已显示出作为抗癌剂的希望,对各种癌细胞系表现出有效作用,并为癌症治疗研究提供了新的途径 (Solomon 等,2019)。
抗菌特性
与本文讨论的化学物质在结构上相关的化合物 4-(苯磺酰基)吗啉已对其抗菌特性进行了研究。虽然它本身显示出有限的抑制作用,但它与其他抗菌剂的组合对耐多药菌株和真菌表现出增强的活性,表明其作为联合疗法的一部分对抗耐药菌感染的潜力 (Oliveira 等,2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-[4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-1-2-16(15(20)13-14)29(26,27)25-7-5-23(6-8-25)17-3-4-21-18(22-17)24-9-11-28-12-10-24/h1-4,13H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQFILPWFZLVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。